3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Amination and Methylation: The amino and methyl groups can be introduced through amination and methylation reactions using appropriate reagents such as methyl iodide and ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the trifluoroethyl and methyl groups.
N-Methyl-1H-pyrazole-4-carboxamide: Lacks the amino and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and methyl groups.
Uniqueness
The presence of the trifluoroethyl group in 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. The combination of functional groups makes this compound distinct from its analogs.
Properties
Molecular Formula |
C7H9F3N4O |
---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-amino-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C7H9F3N4O/c1-12-6(15)4-2-14(13-5(4)11)3-7(8,9)10/h2H,3H2,1H3,(H2,11,13)(H,12,15) |
InChI Key |
UXTHBAAJEVZXPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Origin of Product |
United States |
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